molecular formula C20H13F3N2O5 B10831364 3-{[2-Oxo-4-phenoxy-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl]amino}benzoic acid

3-{[2-Oxo-4-phenoxy-6-(trifluoromethyl)-1,2-dihydropyridine-3-carbonyl]amino}benzoic acid

Cat. No.: B10831364
M. Wt: 418.3 g/mol
InChI Key: QMARDTCIJVODCK-UHFFFAOYSA-N
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Description

NRX-2663 is a chemical compound known for its role as an enhancer of the interaction between beta-catenin and its cognate E3 ligase, SCF beta-TrCP. This compound enhances the binding of beta-catenin peptide for beta-TrCP with an EC50 of 22.9 micromolar and a Kd of 54.8 nanomolar .

Preparation Methods

The synthesis of NRX-2663 involves a phenoxy substitution at the 4-position of the trifluoromethyl pyridone core, which induces rearrangement of beta-catenin Leu31 to create a larger binding pocket . The detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed. Industrial production methods also remain confidential, but typically involve large-scale organic synthesis techniques.

Chemical Reactions Analysis

NRX-2663 undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens or nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used .

Scientific Research Applications

NRX-2663 has several scientific research applications, including:

Mechanism of Action

NRX-2663 enhances the interaction between beta-catenin and SCF beta-TrCP by increasing the binding affinity of beta-catenin peptide for beta-TrCP. This interaction leads to the ubiquitination and subsequent degradation of beta-catenin, thereby regulating its levels within the cell .

Comparison with Similar Compounds

NRX-2663 is unique in its ability to enhance the interaction between beta-catenin and SCF beta-TrCP. Similar compounds include:

NRX-2663 stands out due to its high binding affinity and specificity for beta-catenin and SCF beta-TrCP, making it a valuable tool in scientific research and potential therapeutic applications.

If you have any more questions or need further details, feel free to ask!

Properties

Molecular Formula

C20H13F3N2O5

Molecular Weight

418.3 g/mol

IUPAC Name

3-[[2-oxo-4-phenoxy-6-(trifluoromethyl)-1H-pyridine-3-carbonyl]amino]benzoic acid

InChI

InChI=1S/C20H13F3N2O5/c21-20(22,23)15-10-14(30-13-7-2-1-3-8-13)16(18(27)25-15)17(26)24-12-6-4-5-11(9-12)19(28)29/h1-10H,(H,24,26)(H,25,27)(H,28,29)

InChI Key

QMARDTCIJVODCK-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)OC2=C(C(=O)NC(=C2)C(F)(F)F)C(=O)NC3=CC=CC(=C3)C(=O)O

Origin of Product

United States

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